3-Ippps-indene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

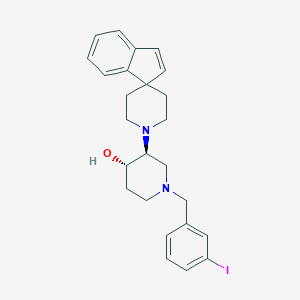

3-Ippps-indene, also known as this compound, is a useful research compound. Its molecular formula is C25H29IN2O and its molecular weight is 500.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Materials Science

2.1. Polymer Chemistry

3-Ippps-indene serves as a monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved conductivity and are suitable for electronic applications.

2.2. Nanocomposites

The compound has been utilized in the development of nanocomposites, where it acts as a reinforcing agent. These nanocomposites demonstrate enhanced strength and durability, making them ideal for use in aerospace and automotive industries.

Organic Synthesis Applications

3.1. Catalysis

This compound is recognized for its role as a ligand in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its phosphine functionality allows for increased reaction rates and selectivity, facilitating the formation of complex organic molecules.

3.2. Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structural features enable the creation of compounds with significant biological activity, which are currently under investigation for therapeutic applications.

Medicinal Chemistry

4.1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. Research indicates that these derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

4.2. Antimicrobial Properties

Compounds derived from this compound have shown promising antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Case Studies

Análisis De Reacciones Químicas

Cycloaddition and Ring-Opening Reactions

Indenes participate in [4+2] cycloadditions due to their conjugated diene system. For example:

-

Diels-Alder Reactions : Indene reacts with dienophiles like maleic anhydride to form bicyclic adducts. Substituents at the 3-position would influence regioselectivity and steric outcomes .

-

Electrophilic Additions : 3-Substituted indenes may undergo additions at the exocyclic double bond, forming carbocation intermediates prone to Wagner-Meerwein rearrangements .

Transition Metal-Catalyzed Functionalization

Rhodium and iron catalysts enable regioselective transformations:

Key pathways involve benzyl cation intermediates or metal-vinylidene species .

Acid/Base-Mediated Rearrangements

-

Aromatization : Indene derivatives like 3aH-indenes undergo rapid -hydride or alkyl shifts under acidic conditions to form 1H-indenes. For example, 3-methoxy-3aH-indene rearranges to 1H-indene isomers .

-

Knoevenagel Condensation : Indane-1,3-diones react with malononitrile under basic conditions to form cyano-substituted indenes (e.g., 2-dicyanomethylene derivatives) .

Oxidation and Polymerization

-

Oxidation : Indene oxidizes to homophthalic acid with acidic dichromate . Substituents at the 3-position could alter oxidation sites.

-

Polymerization : Indene readily polymerizes via radical or cationic mechanisms, forming resins used industrially. Steric effects from 3-substituents may inhibit chain propagation .

Organometallic Reactions

-

Deprotonation : Indene reacts with organolithium reagents (e.g., MeLi) to form lithium indenyl complexes. 3-Substituents would modulate acidity and metal coordination .

-

Cross-Coupling : Palladium-catalyzed isocyanide insertions enable C–C bond formation at the 2-position of indane-diones, suggesting applicability to indenes .

Key Limitations and Research Gaps

Propiedades

Número CAS |

158628-37-6 |

|---|---|

Fórmula molecular |

C25H29IN2O |

Peso molecular |

500.4 g/mol |

Nombre IUPAC |

(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[indene-1,4'-piperidine]-1'-ylpiperidin-4-ol |

InChI |

InChI=1S/C25H29IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-8,10,16,23-24,29H,9,11-15,17-18H2/t23-,24-/m0/s1 |

Clave InChI |

ZGXOBWFJJNNSCM-ZEQRLZLVSA-N |

SMILES |

C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |

SMILES isomérico |

C1CN(C[C@@H]([C@H]1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |

SMILES canónico |

C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |

Sinónimos |

(trans-(+-))-isomer,HCl of 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 3-IPPPS-indene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.